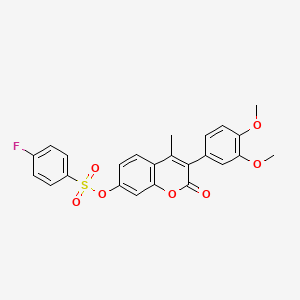
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound features a complex structure incorporating a coumarin (2H-chromen-2-one) unit, which is known for its diverse biological activities.
化学反応の分析
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions.
Reduction: The carbonyl group in the coumarin unit can be reduced under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. .
科学的研究の応用
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive coumarin core.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The coumarin unit is known to interact with enzymes and receptors, modulating their activity. The methoxy and fluorobenzene groups may enhance its binding affinity and specificity towards these targets, leading to its observed biological effects.
類似化合物との比較
Similar compounds include other coumarin derivatives with varying substituents. For example:
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-fluorobenzenesulfonate: A closely related compound with a slight structural variation.
Poly[(acetone-O)-3-((3,4-dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl)-(2-oxo-2H-chromen-4-olate)sodium]: A complex polymeric structure incorporating a coumarin unit. The uniqueness of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.
生物活性
3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate is a synthetic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity based on diverse research findings.
- Molecular Formula : C23H23O7S
- Molecular Weight : 425.48 g/mol
- CAS Number : Specific identification not provided in the search results.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. It may:
- Inhibit specific enzymes involved in inflammatory pathways.
- Modulate signaling pathways such as PI3K/Akt/mTOR, which are crucial in cancer cell proliferation and survival.
- Induce apoptosis in cancer cells through caspase activation and disruption of microtubule dynamics .
Anticancer Activity
Research indicates that coumarin derivatives, including the compound , exhibit significant anticancer properties. They have been shown to:
- Induce cell cycle arrest and apoptosis in various cancer cell lines.
- Inhibit tumor growth by targeting multiple signaling pathways involved in cancer progression .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Studies have shown:
- Effective inhibition of bacterial growth, particularly against Gram-positive bacteria.
- Potential as a lead compound for developing new antimicrobial agents due to its unique structure and mechanism of action .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action may lead to:
- Reduced inflammation in various models of inflammatory diseases.
- Potential therapeutic applications in conditions such as arthritis and inflammatory bowel disease .
Case Studies and Research Findings
特性
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] 4-fluorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FO7S/c1-14-19-10-7-17(32-33(27,28)18-8-5-16(25)6-9-18)13-21(19)31-24(26)23(14)15-4-11-20(29-2)22(12-15)30-3/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJHEJQGNAYZGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C3=CC=C(C=C3)F)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













